4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
Description
The compound 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a quinazoline derivative characterized by a multi-substituted aromatic core. Key structural features include:
- Quinazoline backbone: A fused bicyclic system with two methoxy groups at positions 6 and 7 and two ketone groups at positions 2 and 2.
- Benzyl substituent: A 5-formyl-2-methoxybenzyl group attached to the quinazoline nitrogen.
- Benzamide moiety: An N-isopropyl-substituted benzamide linked via a methylene bridge to the quinazoline.
The formyl group may serve as a reactive site for covalent binding or further derivatization, while the methoxy groups enhance lipophilicity and metabolic stability .
Properties
Molecular Formula |
C30H31N3O7 |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C30H31N3O7/c1-18(2)31-28(35)21-9-6-19(7-10-21)15-33-29(36)23-13-26(39-4)27(40-5)14-24(23)32(30(33)37)16-22-12-20(17-34)8-11-25(22)38-3/h6-14,17-18H,15-16H2,1-5H3,(H,31,35) |
InChI Key |
MBLRAJVXVCNJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Formylation and Methoxylation: The formyl and methoxy groups can be introduced through formylation and methylation reactions using reagents like formic acid and methyl iodide.
Coupling with Benzamide: The final step involves coupling the quinazolinone intermediate with N-isopropylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol or the quinazolinone core to a dihydroquinazoline.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or dihydroquinazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the benzamide moiety can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Quinazoline vs. Thiadiazole/Isoxazole Derivatives
- Compound 6 () : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide replaces the quinazoline core with a thiadiazole-isoxazole system. This electron-deficient heterocycle may reduce π-π stacking interactions compared to the quinazoline, impacting target binding. The compound exhibits moderate yield (70%) and distinct IR absorption at 1606 cm⁻¹ (C=O) .
- Compound 8a (): Incorporates a pyridine ring fused to thiadiazole.
Table 1: Heterocyclic Core Comparisons
| Compound | Core Structure | Key Functional Groups | IR C=O Stretch (cm⁻¹) | Yield (%) |
|---|---|---|---|---|
| Target Quinazoline | Quinazoline | 2,4-Diketone, 6,7-dimethoxy | ~1680–1700 (estimated) | N/A |
| Compound 6 (Thiadiazole) | Thiadiazole-Isoxazole | Benzamide, Isoxazole | 1606 | 70 |
| Compound 8a (Pyridine-Thiadiazole) | Pyridine-Thiadiazole | Acetyl, Benzamide | 1679, 1605 | 80 |
Substituent Effects on Bioactivity and Physicochemical Properties
Benzyl Group Modifications
- Compound: 4-((6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide substitutes the 5-formyl-2-methoxybenzyl group with a 2-methylbenzyl group.
- Compound: N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide replaces the quinazoline with a benzimidazole core. The cyan group introduces strong electron-withdrawing effects, altering electronic distribution and possibly enhancing metabolic stability compared to the formyl group .
Benzamide Substituents
- N-Isopropyl vs. However, N-phenyl may enhance aromatic stacking in hydrophobic binding pockets .
- Compounds : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives feature a thiazolidinedione ring, introducing additional hydrogen-bonding sites. This contrasts with the target’s quinazoline ketones, which may favor different enzymatic interactions (e.g., proteases vs. kinases) .
Table 2: Substituent Impact on Properties
Biological Activity
The compound 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide (CAS Number: 1223825-66-8) is a synthetic derivative of quinazoline that has attracted attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C30H31N3O7
- Molecular Weight : 545.592 g/mol
- IUPAC Name : 4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-isopropylbenzamide
The biological activity of this compound can be attributed to several mechanisms:
- NMDA Receptor Modulation : Similar quinazoline derivatives have been reported to act as positive allosteric modulators of NMDA receptors, particularly influencing the NR2C and NR2D subunits. This modulation enhances synaptic plasticity and neuronal excitability, which are critical for cognitive functions and neuroprotection.
- Anticancer Properties : Quinazoline derivatives are known for their anticancer activities. Studies indicate that compounds with similar structures can induce cytotoxicity in various cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). The mechanisms often involve inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Activity : Research suggests that quinazoline derivatives exhibit antimicrobial properties against several bacterial strains. The presence of the dioxo group in the structure is believed to enhance this activity by interfering with microbial metabolic pathways.
Data Summary on Biological Activity
The following table summarizes key findings related to the biological activity of quinazoline derivatives similar to the target compound:
| Activity Type | Description | Reference |
|---|---|---|
| NMDA Receptor Modulation | Enhances synaptic plasticity and neuronal excitability through NR2C and NR2D subunit interaction | |
| Anticancer Activity | Induces cytotoxicity in K562 and HeLa cell lines; inhibits proliferation and induces apoptosis | |
| Antimicrobial Activity | Effective against various bacterial strains; dioxo group enhances activity |
Case Study 1: Anticancer Efficacy
A study investigated the effects of a quinazoline derivative structurally similar to the target compound on human leukemia cells (K562). The results demonstrated significant cytotoxic effects, with IC50 values indicating potent anti-proliferative activity. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of quinazoline derivatives in models of neurodegeneration. The compound was shown to enhance cognitive functions in animal models by modulating NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
